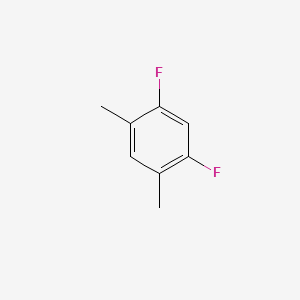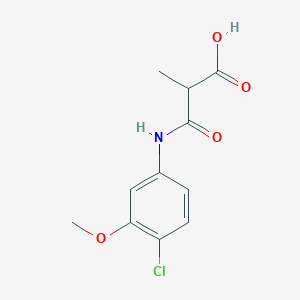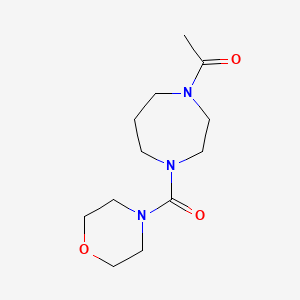
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one
描述
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of an acetyl group at the first position and a morpholinecarbonyl group at the fourth position of the diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a diamine and a diacid chloride can be reacted under controlled conditions to form the seven-membered ring.
Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Morpholinecarbonyl Group: The morpholinecarbonyl group can be introduced through a reaction with morpholine and a suitable carbonylating agent, such as phosgene or a carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a similar structure but with a hydroxyphenyl group instead of a morpholinecarbonyl group.
1-Acetyl-4-(4-methylpiperazinyl)-1,4-diazepane: This compound features a methylpiperazinyl group in place of the morpholinecarbonyl group.
Uniqueness
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of both the acetyl and morpholinecarbonyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
属性
分子式 |
C12H21N3O3 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
1-[4-(morpholine-4-carbonyl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C12H21N3O3/c1-11(16)13-3-2-4-14(6-5-13)12(17)15-7-9-18-10-8-15/h2-10H2,1H3 |
InChI 键 |
PDPWSCVAKGHYJV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCN(CC1)C(=O)N2CCOCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
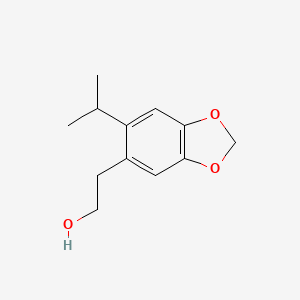
![1-Chloro-3-[3-(trifluoromethyl)phenoxy]-2-propanol](/img/structure/B8491430.png)
![Ethyl [1-(2-phenyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B8491452.png)
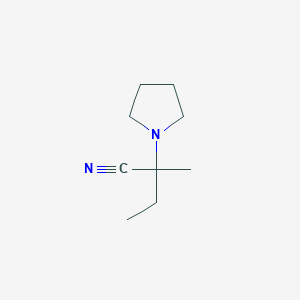
![8-ethyl-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8491469.png)
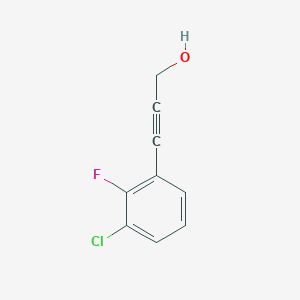
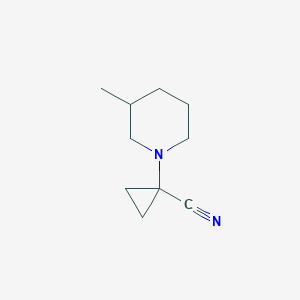
![2-[(5-Bromo-4-pyrimidinyl)amino]-1-butanol](/img/structure/B8491489.png)
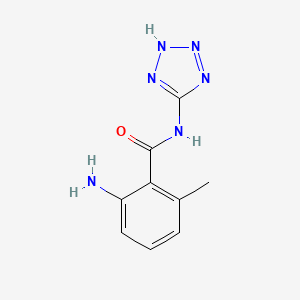
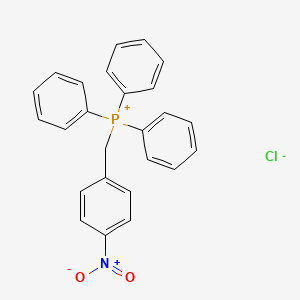
![2-({6-[(2-Hydroxy-ethyl)-methyl-amino]-pyridin-2-yl}-methyl-amino)-ethanol](/img/structure/B8491516.png)
